molecular formula C13H21Cl2NO2 B4564488 N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride

N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride

Cat. No.: B4564488
M. Wt: 294.21 g/mol
InChI Key: SQAXKDYVYJXWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H21Cl2NO2 and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0949343 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Research on hexadentate N3O3 amine phenols, including those with chloro and methoxy substitutions on the benzyl component, has shown their application in forming complexes with Group 13 metal ions. These complexes have been characterized by various spectroscopic methods, indicating the potential of such compounds in coordination chemistry and the development of metal-organic frameworks or catalysts (Liu, Wong, Rettig, & Orvig, 1993).

Analytical Toxicology of NBOMe Derivatives

A study on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally related to the compound , provides insights into the metabolic pathways, plasma protein binding, and toxicological detectability of these compounds. This research is crucial for understanding the pharmacokinetics and potential toxicological impacts of new psychoactive substances (Richter et al., 2019).

Structural Studies on Aromatic Amines

The structural analysis of aromatic amines, including those with chloro and methoxy groups, can reveal information about intramolecular and intermolecular interactions, such as hydrogen bonding. This knowledge is essential for the design of materials with specific properties and for understanding the behavior of these compounds in biological systems (Butcher et al., 2007).

Electrochemical Degradation of Aromatic Amines

The electrochemical oxidation of aromatic amines, including those with methoxy groups, has been studied using boron-doped diamond electrodes. This research is relevant for the development of wastewater treatment processes and the environmental degradation of hazardous organic compounds (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Properties

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.ClH/c1-4-6-15-9-10-7-11(14)8-12(16-3)13(10)17-5-2;/h7-8,15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAXKDYVYJXWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC(=C1)Cl)OC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Reactant of Route 2
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Reactant of Route 3
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Reactant of Route 4
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Reactant of Route 5
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-ethoxy-3-methoxybenzyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.